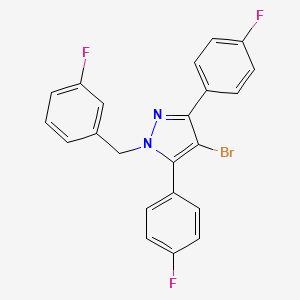
2-Amino-4-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-(1-ISOPROPYL-3-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(1-ISOPROPYL-3-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromen backbone, followed by the introduction of the pyrazolyl group and the cyanide moiety. Common reagents and catalysts used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino and pyrazolyl groups can be oxidized under specific conditions.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohols.
Substitution: The cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential pharmacological properties, such as enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(1-ISOPROPYL-3-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL METHYL
- 2-AMINO-4-(1-ISOPROPYL-3-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL ETHYL
Uniqueness
The uniqueness of 2-AMINO-4-(1-ISOPROPYL-3-METHYL-1H-PYRAZOL-4-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H24N4O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-(3-methyl-1-propan-2-ylpyrazol-4-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H24N4O2/c1-10(2)23-9-13(11(3)22-23)16-12(8-20)18(21)25-15-7-19(4,5)6-14(24)17(15)16/h9-10,16H,6-7,21H2,1-5H3 |
InChI Key |
ULYRZAIEJGEKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10927778.png)
![6-cyclopropyl-1-(2-fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927782.png)
![1-(difluoromethyl)-3-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10927783.png)
![N-(2,2-difluoroethyl)-3-(4-methylphenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927785.png)
![4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10927791.png)
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10927795.png)
![N-[1-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927796.png)

![1-benzyl-6-cyclopropyl-N-(2-methoxy-5-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927802.png)
![2-{3-[(4-nitrophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10927810.png)
![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B10927816.png)
![11-cyclopropyl-13-(difluoromethyl)-4-(prop-2-enylamino)-5,16-dithia-3,8,14-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2(6),3,10(15),11,13-hexaen-7-one](/img/structure/B10927821.png)
![7-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10927852.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927856.png)
